1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol -

1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol

Catalog Number: EVT-5421621
CAS Number:
Molecular Formula: C22H29N3O3
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(a) N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxybenzenesulfonamide:

  • Relevance: This compound shares a similar scaffold with "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol," notably the presence of a substituted aniline (3,5-dichloro-2-methoxyphenyl) linked to a piperidine ring (1-methylpiperidin-4-yl) via a nitrogen atom. This structural similarity suggests potential exploration of aryl sulfonamide modifications for modulating the target compound's properties.
    • Reference Link:

(a) 1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol:* Compound Description: This anticonvulsant compound exhibits specific structural features revealed by X-ray diffraction, including limited inclination of the ortho-substituted phenyl ring with respect to the pyridazine heterocycle, significant delocalization of the piperidine nitrogen lone pair toward the pyridazine ring, and a constrained orientation of the piperidine group due to this delocalization. [] * Relevance: This compound demonstrates the incorporation of a piperidin-4-ol moiety connected to an aryl-substituted heterocycle, a structural motif present in "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol." Specifically, both compounds feature a piperidin-4-ol ring linked to a substituted aromatic system, highlighting a common structural element potentially relevant to their biological activity. * Reference Link:

(b) 1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol:* Compound Description: Similar to the previous compound, this anticonvulsant shares the structural features described above, further emphasizing the importance of the piperidin-4-ol and substituted aryl heterocycle arrangement for anticonvulsant activity. [] * Relevance: This compound reinforces the relevance of the piperidin-4-ol and substituted aryl heterocycle motif found in both this compound and "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol," suggesting this shared structural feature might contribute to their respective biological activities. * Reference Link:

(c) 1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol:* Compound Description: Belonging to the same class of anticonvulsants, this compound utilizes a pyrimidine heterocycle, further demonstrating the versatility of this structural class. [] * Relevance: This compound highlights the interchangeability of different heterocycles within the piperidin-4-ol-aryl heterocycle framework, suggesting potential modifications to the pyridin-2-yl group in "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol" for exploring structure-activity relationships. * Reference Link:

(a) (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol):

  • Compound Description: Batefenterol, a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist, exhibits a 24-hour duration of action in a guinea pig bronchoprotection model. [, ] It has shown high lung selectivity, low systemic exposure, and was identified in crystalline forms suitable for inhalation devices. [, ] Batefenterol also demonstrated statistically and clinically significant improvements compared to placebo and numerically greater improvements in trough FEV1 compared to salmeterol after 4 weeks of dosing in patients with moderate to severe chronic obstructive pulmonary disease (COPD). [, ]
  • Relevance: While structurally more complex, batefenterol shares a core structural element with "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol": a piperidin-4-yl group connected to a substituted aromatic ring (2-chloro-4-substituted-5-methoxyphenyl). This common feature, despite other structural differences, suggests a potential link in their biological activity profiles. This suggests that variations in the substituents on the aromatic ring and the piperidine nitrogen could contribute to diverse pharmacological properties.
    • Reference Link 1:
    • Reference Link 2:

(a) 5-(5-Nitrofuran-2-yl)-2-(piperidin-4-yloxy)-1,3,4-thiadiazole:

  • Compound Description: This compound, along with its 5-nitrothiophene-2-yl analog, showed moderate in vitro antileishmanial activity against Leishmania major promastigotes with IC50 values of 68.9 and 27 μM, respectively. [] They also demonstrated good activity against the amastigote form of Leishmania major in murine peritoneal macrophages. []
  • Relevance: This compound exemplifies a structural class where a cyclic amine, piperidin-4-ol in this case, is incorporated into a 1,3,4-thiadiazole ring system bearing a nitroheteroaryl substituent. Although "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol" does not contain a thiadiazole ring, the presence of a piperidin-4-ol moiety linked to a substituted aromatic system (5-methylpyridin-2-yl) reveals a shared structural feature, suggesting potential exploration of nitroheteroaryl-thiadiazole derivatives as analogs of the target compound.
    • Reference Link:

(b) 5-(5-Nitrothiophen-2-yl)-2-(piperidin-4-yloxy)-1,3,4-thiadiazole:

  • Compound Description: This analog of the previous compound also exhibited moderate antileishmanial activity, highlighting the potential of this structural class as leishmanicidal agents. []
  • Relevance: Similar to the 5-nitrofuran-2-yl analog, this compound reinforces the importance of the cyclic amine (piperidin-4-ol) and nitroheteroaryl-thiadiazole combination for antileishmanial activity, providing a structural framework for exploring analogous modifications to "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol."
    • Reference Link:

(a) ((1-(4-Methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (VIId):

  • Compound Description: This compound exhibited weaker but promising acetylcholinesterase (AChE) inhibition compared to donepezil, with an IC50 of 143.090 nM. [] Molecular docking and dynamics simulations revealed that the phenyl group of the phenyl-ethyl-N-piperidine moiety forms hydrophobic interactions with Trp285 and Tyr340, and a π-cation interaction with Phe294. [] The piperidine ring also interacted with Tyr336, Tyr123, and Phe337 through hydrophobic interactions. []
  • Relevance: Although lacking the piperidin-4-ol moiety, this compound showcases a piperidin-4-yl group linked to a 3-hydroxypyridine-4-one scaffold. This structural similarity to "1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol," despite differences in the aromatic systems and linker groups, suggests a potential avenue for exploring AChE inhibitory activity by modifying the target compound.
    • Reference Link:

Properties

Product Name

1-{2-[(3-methoxyphenyl)amino]butanoyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol

IUPAC Name

1-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-(3-methoxyanilino)butan-1-one

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H29N3O3/c1-4-19(24-17-6-5-7-18(14-17)28-3)21(26)25-12-10-22(27,11-13-25)20-9-8-16(2)15-23-20/h5-9,14-15,19,24,27H,4,10-13H2,1-3H3

InChI Key

NVLFNSPMOLZJMJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)N1CCC(CC1)(C2=NC=C(C=C2)C)O)NC3=CC(=CC=C3)OC

Canonical SMILES

CCC(C(=O)N1CCC(CC1)(C2=NC=C(C=C2)C)O)NC3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.